1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride follows the International Union of Pure and Applied Chemistry standards, with the preferred name being 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride. This nomenclature reflects the fused ring system comprising an indole moiety connected to a partially saturated pyridine ring, with the phenyl group attached at position 1 of the tetrahydrobeta-carboline framework. Alternative systematic names include 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, monohydrochloride, which emphasizes the numbering system and the presence of the hydrochloride counterion.
The molecular formula of the hydrochloride salt is C₁₇H₁₇ClN₂, corresponding to a molecular weight of 284.78 grams per mole. The free base form possesses the molecular formula C₁₇H₁₆N₂ with a molecular weight of 248.32 grams per mole. The Chemical Abstracts Service registry numbers distinguish between these forms, with 3574-01-4 assigned to the hydrochloride salt and 3790-45-2 designated for the free base compound. The molecular structure incorporates two nitrogen atoms within the heterocyclic framework, with one nitrogen present in the pyridine ring and another in the indole portion of the molecule.
The compound exhibits a characteristic beta-carboline core structure, which consists of a pyridine ring fused to an indole skeleton. This structural arrangement places it within the broader category of tryptamine-derived alkaloids, sharing structural similarities with naturally occurring compounds such as harmane and harmine. The tetrahydro designation indicates the partial saturation of the pyridine ring, specifically at positions 1, 2, 3, and 4, which significantly influences the compound's conformational flexibility and chemical reactivity compared to fully aromatic beta-carboline derivatives.
Properties
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17;/h1-9,16,18-19H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZCTJZLNJOUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957145 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3574-01-4 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classical method for synthesizing beta-carboline derivatives. In this process, tryptamine or its derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline structure.
- Tryptamine is dissolved in a solvent mixture (e.g., acetic acid and dichloromethane).
- An aldehyde is added slowly to the solution.
- The mixture is refluxed for 1–2 hours.
- After cooling, the pH is adjusted to alkaline using ammonium hydroxide.
- The product is extracted with dichloromethane, dried over sodium sulfate, and purified via column chromatography.
Example Reaction:
$$
\text{Tryptamine} + \text{Aldehyde} \rightarrow \text{1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline}
$$
Electrochemical Synthesis
Recent advancements have introduced electrochemical methods as a greener alternative for synthesizing tetrahydro-beta-carbolines. This method utilizes deep eutectic solvents (DESs) to enhance reaction efficiency.
- A mixture of tryptamine and an aromatic aldehyde is suspended in a DES (e.g., choline chloride and ethylene glycol).
- The reaction is carried out in an undivided cell at a constant current.
- After the initial reaction period, hydrochloric acid is added to facilitate cyclization.
| Method | Solvent | Current (mA) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Conventional | Ethanol | - | 240 | 90 |
| Electrochemical | Ethanol | 20 | 20 | 60 |
| Electrochemical | DES | 20 | 30 | 90 |
This table illustrates that while conventional methods can yield high purity products, electrochemical methods significantly reduce reaction times while maintaining comparable yields.
Optimization Strategies
Reaction Conditions
Optimizing reaction conditions can enhance yields and reduce by-products. Parameters such as temperature, solvent choice, and current intensity are critical:
Temperature: Higher temperatures can accelerate reactions but may lead to degradation of sensitive intermediates.
Solvent Choice: Using DESs has shown to improve yields significantly compared to traditional organic solvents.
Stoichiometry Adjustments
Adjusting the stoichiometry of reactants can also impact the yield:
- Increasing the amount of aldehyde can shift equilibrium towards product formation.
Characterization Techniques
After synthesis, characterization of the compound is essential to confirm its structure and purity:
- Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure by revealing proton environments.
Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
Mass Spectrometry (MS): Confirms molecular weight and structure by analyzing ionized fragments.
Chemical Reactions Analysis
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into tetrahydro-beta-carboline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using reagents like bromine or chlorine.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has the molecular formula C₁₇H₁₇ClN₂ and a molecular weight of 284.78 g/mol. It functions primarily as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound can enhance neurotransmitter levels in the brain, potentially impacting mood and cognitive functions .
Chemistry
- Synthesis Precursor : This compound serves as a precursor in the synthesis of more complex beta-carboline derivatives. The Pictet-Spengler reaction is commonly employed to synthesize it from tryptamine and aldehydes under acidic conditions .
- Chemical Reactions : It undergoes various chemical transformations, including oxidation to quinoline derivatives and reduction to tetrahydro-beta-carboline derivatives. These reactions expand its utility in synthetic organic chemistry.
Biology
- Neuroprotective Studies : Research indicates that this compound exhibits neuroprotective effects at low doses by modulating neurotransmitter levels. This has implications for developing treatments for neurodegenerative diseases.
- Antiparasitic Activity : In vitro studies have shown that this compound has selective cytotoxicity against Trypanosoma cruzi, with an IC50 value of 14.9 μM, indicating potential as an antiparasitic agent .
Medicine
- Therapeutic Potential : The compound's role as a MAO-A inhibitor makes it relevant in exploring treatments for depression and anxiety disorders. Its ability to increase neurotransmitter availability suggests potential applications in psychiatric medicine .
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate its mechanisms and efficacy in cancer therapy.
| Biological Activity | IC50/EC50 Values | Remarks |
|---|---|---|
| Inhibition of MAO-A | Not specified | Enhances neurotransmitter levels |
| Antitumor Activity | Variable | Induces apoptosis in cancer cells |
| Antifungal Activity | MIC = 0.1 μg/mL | Effective against rice pathogens |
| Cytotoxicity to T. cruzi | IC50 = 14.9 μM | Low toxicity to mammalian cells |
Mechanism of Action
The mechanism of action of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can affect the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This inhibition can lead to various physiological effects, including mood regulation and neuroprotection .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural modifications in THβC derivatives include substituents on the phenyl ring and functional groups at the 2-, 3-, or 9-positions. These variations significantly influence physicochemical properties such as melting point, solubility, and electronic characteristics.
Table 1: Comparative Analysis of Selected THβC Derivatives
Key Observations:
- Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro substituents increase molecular polarity and may enhance binding to biological targets via dipole interactions. For example, 1-(3-nitrophenyl)-...
- Salt Forms: Hydrochloride salts (e.g., 1-(4-fluorophenyl)-...) improve solubility, critical for in vivo studies .
Biological Activity
Overview
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS No. 3574-01-4) is a compound belonging to the beta-carboline family, characterized by its complex structure and significant biological activities. Its molecular formula is C₁₇H₁₇ClN₂, with a molecular weight of 284.78 g/mol. This compound has garnered attention for its potential pharmacological effects, particularly as a monoamine oxidase (MAO) inhibitor and its implications in neurochemistry.
Target Enzymes
The primary mechanism of action for this compound involves its interaction with monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are crucial for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, the compound can increase the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .
Biochemical Pathways
The inhibition of MAO-A by this compound suggests a role in various biochemical pathways related to mood regulation and neuroprotection. The increased levels of neurotransmitters can lead to improved neuronal signaling and may have therapeutic implications for mood disorders .
Neuroprotective Effects
Research indicates that beta-carboline derivatives like this compound may exhibit neuroprotective properties. Studies have shown that these compounds can modulate neuronal cell signaling pathways and reduce oxidative stress in neuronal cells .
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumoral activity. Beta-carbolines have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial and Antifungal Properties
The compound has also been evaluated for its antifungal properties. Research has shown that certain beta-carboline derivatives exhibit significant antifungal activity against various pathogenic fungi. For instance, studies demonstrated that modifications to the beta-carboline structure could enhance antifungal efficacy against specific strains .
In Vitro Studies
A study published in PubMed highlighted the selective cytotoxicity of beta-carboline derivatives against Trypanosoma cruzi, with a low cytotoxicity profile towards mammalian cells. The compound exhibited an IC(50) value of 14.9 μM against epimastigote forms of T. cruzi, indicating potential as an antiparasitic agent .
Antifungal Activity Assessment
In another study focusing on antifungal activity, various derivatives were tested against rice pathogens. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.1 μg/mL against specific fungi strains, demonstrating the potential application of these compounds in agricultural settings .
Data Tables
| Biological Activity | IC50/EC50 Values | Remarks |
|---|---|---|
| Inhibition of MAO-A | Not specified | Enhances neurotransmitter levels |
| Antitumor Activity | Variable | Induces apoptosis in cancer cells |
| Antifungal Activity | MIC = 0.1 μg/mL | Effective against rice pathogens |
| Cytotoxicity to T. cruzi | IC50 = 14.9 μM | Low toxicity to mammalian cells |
Q & A
Q. What are the standard synthetic protocols for 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via the Pictet-Spengler reaction, combining tryptamine derivatives with aldehydes under acidic conditions. For example, a protocol involves reacting 1-phenyl-1,2,3,4-tetrahydro-β-carboline with chloroacetyl chloride in chloroform, using NaHCO₃ as a base, followed by crystallization from diethyl ether . Optimization may include adjusting stoichiometry, temperature (e.g., 0°C for exothermic steps), and solvent polarity to enhance yield and purity.
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential. For instance, -NMR in CDCl₃ reveals aromatic proton environments (δ 7.00–7.57 ppm) and stereochemical features (e.g., CHCOOCH₃ at δ 5.16 ppm) . IR confirms carbonyl stretches (e.g., 1727 cm⁻¹ for esters), while MS provides molecular ion validation (e.g., m/z 421 for a derivative) .
Q. How are initial pharmacological screenings for beta-carboline derivatives designed?
In vitro assays such as receptor binding (e.g., IC₅₀ determination via rat brain membrane binding studies) and cytotoxicity assays are standard. For anti-parasitic studies, Leishmania infantum promastigote inhibition assays are used, with EC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects on bioactivity?
Introduce substituents at the phenyl ring (e.g., nitro, chloro) or modify the tetrahydro-β-carboline core. Compare anti-leishmanial activity (EC₅₀) across derivatives: 1-(4-chlorophenyl) analogs showed higher potency than nitro-substituted variants, highlighting the role of electron-withdrawing groups . Computational docking to target enzymes (e.g., Leishmania trypanothione reductase) can rationalize SAR trends.
Q. What methodologies address contradictions in spectral data or crystallographic results during characterization?
Conflicting NMR signals may arise from dynamic stereochemistry. Use variable-temperature NMR to assess conformational flexibility. For crystallographic ambiguities, employ high-resolution X-ray diffraction and compare with Density Functional Theory (DFT)-optimized structures .
Q. How can analytical methods (e.g., HPLC) be optimized to quantify impurities in synthesized batches?
Utilize reverse-phase HPLC with a C18 column, acetonitrile/water gradient, and UV detection (λ = 254 nm). Validate against certified reference materials (e.g., LGC Standards) . For trace impurities (<0.1%), couple with MS detection or ion-pair chromatography.
Q. What strategies reconcile discrepancies between in vitro and in vivo efficacy data for beta-carboline derivatives?
Assess pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays) and bioavailability. For example, high plasma protein binding or rapid hepatic clearance may reduce in vivo activity despite promising in vitro IC₅₀ values . Use deuterated analogs or prodrugs to enhance stability.
Q. How can researchers resolve conflicting reports on biological activity across studies?
Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (>95% via HPLC). For instance, anti-leishmanial EC₅₀ values varied due to differences in parasite strains and compound solubility . Perform meta-analyses with stringent inclusion criteria.
Q. What approaches assess metabolic stability and toxicity early in development?
Use hepatic microsome models (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS. Toxicity screening in zebrafish embryos or Ames tests can prioritize leads with favorable safety profiles .
Q. How can computational modeling predict target interactions and guide synthetic prioritization?
Molecular dynamics simulations and free-energy perturbation calculations model binding to targets (e.g., serotonin receptors). For example, docking studies revealed that 1-phenyl substitutions enhance hydrophobic interactions with trypanothione reductase’s active site . Prioritize derivatives with calculated binding energies < -8 kcal/mol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
